molecular formula C85H121N23O26 B139588 Locustapyrokinin CAS No. 132293-87-9

Locustapyrokinin

Cat. No.: B139588
CAS No.: 132293-87-9
M. Wt: 1881 g/mol
InChI Key: YDWOSJDFVOFKIC-ICOVXKSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Locustapyrokinin can be synthesized using solid-phase peptide synthesis (SPPS), a common method for peptide production. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and yield. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring the final product’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Locustapyrokinin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Locustapyrokinin has diverse applications in scientific research:

Mechanism of Action

Locustapyrokinin exerts its effects by binding to specific receptors on the target cells, leading to the activation of intracellular signaling pathways. The peptide’s carboxy-terminal sequence, Phe-X-Pro-Arg-Leu-NH2, is crucial for its biological activity. This sequence interacts with G-protein-coupled receptors (GPCRs) on the target cells, triggering a cascade of events that result in increased gut motility .

Comparison with Similar Compounds

Uniqueness: this compound’s unique amino acid sequence and its specific biological activity on the locust gut distinguish it from other similar peptides. Its ability to stimulate gut motility makes it a valuable tool for studying insect physiology and developing bioactive compounds for pest control .

Properties

IUPAC Name

(4S)-5-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-3-carboxy-2-[[2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C85H121N23O26/c1-42(2)34-53(70(88)120)100-72(122)48(18-10-30-91-85(89)90)97-80(130)61-21-13-33-108(61)84(134)69(43(3)4)105-78(128)54(35-44-14-6-5-7-15-44)102-81(131)60-20-11-31-106(60)82(132)52(23-27-63(87)111)99-74(124)50(22-26-62(86)110)98-79(129)59-19-12-32-107(59)83(133)57(36-45-39-92-47-17-9-8-16-46(45)47)103-75(125)51(25-29-66(114)115)96-76(126)55(37-67(116)117)95-65(113)40-93-71(121)58(41-109)104-77(127)56(38-68(118)119)101-73(123)49-24-28-64(112)94-49/h5-9,14-17,39,42-43,48-61,69,92,109H,10-13,18-38,40-41H2,1-4H3,(H2,86,110)(H2,87,111)(H2,88,120)(H,93,121)(H,94,112)(H,95,113)(H,96,126)(H,97,130)(H,98,129)(H,99,124)(H,100,122)(H,101,123)(H,102,131)(H,103,125)(H,104,127)(H,105,128)(H,114,115)(H,116,117)(H,118,119)(H4,89,90,91)/t48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,69-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWOSJDFVOFKIC-ICOVXKSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C7CCC(=O)N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]7CCC(=O)N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C85H121N23O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1881.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132293-87-9
Record name Locustapyrokinin protein, Locusta migratoria
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132293879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.